molecular formula C9H14ClNO2 B2523927 Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate CAS No. 2225142-32-3

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

Cat. No.: B2523927
CAS No.: 2225142-32-3
M. Wt: 203.67
InChI Key: HOYCBSUMMDOXPI-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloromethyl group, a cyclopropyl group, and a carboxylate ester group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropylamine derivative, the azetidine ring can be formed through intramolecular cyclization reactions. The chloromethyl group can be introduced using chloromethylation reactions, typically involving reagents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require efficient and cost-effective methods, possibly involving continuous flow reactors and automated processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts would also be considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can result in antimicrobial or anticancer effects. The cyclopropyl group may contribute to the compound’s stability and ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)-1-cyclopropylazetidine-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Ethyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(chloromethyl)-1-cyclopropylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate is unique due to the combination of its azetidine ring, chloromethyl group, and cyclopropyl group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The presence of the azetidine ring can influence the compound’s conformational flexibility and its ability to interact with biological targets.

Properties

IUPAC Name

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYCBSUMMDOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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